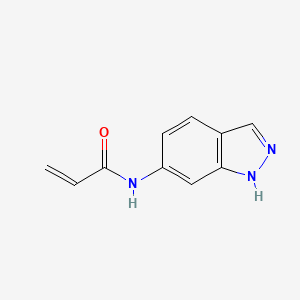
N-(1H-Indazol-6-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-Indazol-6-yl)acrylamide is a compound that belongs to the class of indazole derivatives. Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the cyclization of o-aminobenzonitriles with hydrazine derivatives under acidic conditions to form the indazole ring . The acrylamide group can then be introduced through a reaction with acryloyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of N-(1H-Indazol-6-yl)acrylamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Catalysts and solvents are chosen to maximize efficiency and minimize byproducts .
Chemical Reactions Analysis
Types of Reactions: N-(1H-Indazol-6-yl)acrylamide undergoes various chemical reactions, including:
Oxidation: The indazole ring can be oxidized using reagents like potassium permanganate.
Reduction: Reduction of the acrylamide group can be achieved using hydrogenation catalysts.
Substitution: Electrophilic substitution reactions can occur on the indazole ring, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products:
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of N-(1H-Indazol-6-yl)ethylamine.
Substitution: Halogenated indazole derivatives.
Scientific Research Applications
N-(1H-Indazol-6-yl)acrylamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1H-Indazol-6-yl)acrylamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to the disruption of cellular processes such as DNA replication and repair, ultimately resulting in cell death. The pathways involved often include the inhibition of kinases and other signaling proteins .
Comparison with Similar Compounds
1H-Indazole: Shares the indazole core but lacks the acrylamide group.
N-(1H-Indazol-3-yl)acrylamide: Similar structure but with the acrylamide group attached at a different position.
N-(1H-Indazol-6-yl)acetamide: Similar structure but with an acetamide group instead of an acrylamide group.
Uniqueness: N-(1H-Indazol-6-yl)acrylamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C10H9N3O |
|---|---|
Molecular Weight |
187.20 g/mol |
IUPAC Name |
N-(1H-indazol-6-yl)prop-2-enamide |
InChI |
InChI=1S/C10H9N3O/c1-2-10(14)12-8-4-3-7-6-11-13-9(7)5-8/h2-6H,1H2,(H,11,13)(H,12,14) |
InChI Key |
ULNHRYRIKMWQJY-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NC1=CC2=C(C=C1)C=NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















